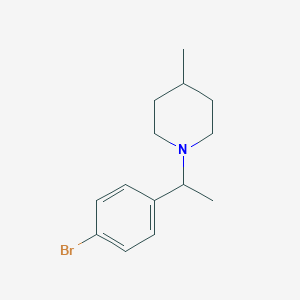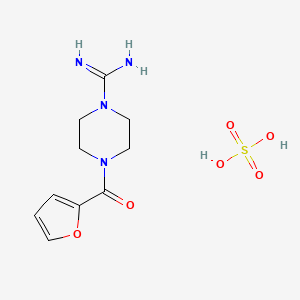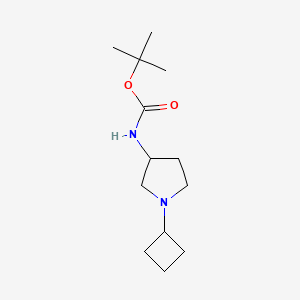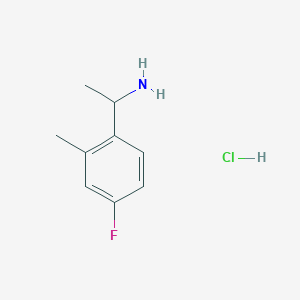
1-(1-(4-溴苯基)乙基)-4-甲基哌啶
描述
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C14H20BrN and its molecular weight is 282.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-(1-(4-溴苯基)乙基)-4-甲基哌啶应用的综合分析
合成阿片类药物开发:1-(1-(4-溴苯基)乙基)-4-甲基哌啶已被确定为布洛芬合成中的结构组成部分,布洛芬是一种强效的合成阿片类药物 。 布洛芬据报道是一种完全的μ-阿片受体激动剂,表明其具有与吗啡相比更强的阿片类药物样药理作用潜力 。该化合物在阿片类药物开发中的作用非常重要,因为它在阿片受体上具有很高的结合亲和力和活性,而阿片受体是疼痛管理疗法的关键靶点。
镇痛研究:该化合物与已知阿片类药物的结构相似性表明其在镇痛研究中的用途。 它可用于研究新型镇痛药物的构效关系 (SAR),帮助研究人员了解结构变化如何影响阿片类镇痛药的疗效和安全性 。
法医毒理学:布洛芬,其包含 1-(1-(4-溴苯基)乙基)-4-甲基哌啶结构,已在尸检案例和查获的毒品样本中检测到 。这突出了该化合物在法医毒理学中与法医案例中识别和分析新型精神活性物质 (NPS) 的相关性。
中枢神经系统 (CNS) 抑制剂研究:与 1-(1-(4-溴苯基)乙基)-4-甲基哌啶相关的化合物已被确定为具有吗啡样活性的中枢神经系统抑制剂 。这使其成为研究中枢神经系统抑制剂作用的宝贵化合物,并可能导致开发调节中枢神经系统活性的新型治疗剂。
药理学特征:最近的体外研究已利用该化合物进行药理学特征分析,特别是在评估阿片受体活性并确定药物效力方面 。这对于预测新型合成阿片类药物的治疗和不良反应至关重要。
药物滥用和依赖研究:鉴于其与阿片类药物的结构关系以及其在非法毒品市场的存在,1-(1-(4-溴苯基)乙基)-4-甲基哌啶可用于研究药物滥用和依赖模式 。该领域的研究所得结论可以深入了解合成阿片类药物的成瘾特性,并为公共卫生策略提供信息。
药物化学:在药物化学中,该化合物用作开发新药的支架。它在进行修饰方面的多功能性使化学家能够创建具有潜在治疗应用的多种衍生物。
阿片受体激动剂/拮抗剂研究:该化合物作为阿片受体激动剂的能力可用于开发可以逆转阿片类药物过量服用作用的拮抗剂,而阿片类药物过量服用是公共卫生中越来越关注的问题 。该领域的研究所得结论可以导致对阿片类药物过量服用患者的救命治疗。
作用机制
Target of Action
Similar compounds such as pyrazoline derivatives have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . This interaction affects the transmission of nerve pulses, leading to changes in behavior and body movement .
Mode of Action
It is likely that this compound interacts with its target in a manner similar to other piperidine-based opioid analgesics . These compounds typically bind to opioid receptors in the brain, blocking the transmission of pain signals .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic nervous system, influencing the transmission of nerve pulses .
Pharmacokinetics
Similar opioid compounds are typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Similar opioid compounds typically result in analgesia (pain relief), sedation, and respiratory depression .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . This modulation can lead to changes in neural transmission and potentially impact behavior and cognitive functions.
Molecular Mechanism
At the molecular level, 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Long-term exposure to 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can lead to toxicity, manifesting as behavioral changes, organ damage, or even mortality in animal models.
Metabolic Pathways
1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can also influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine within cells and tissues are essential for its biological activity. The compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can also affect its activity and potential toxicity.
Subcellular Localization
The subcellular localization of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular distribution.
属性
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(15)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMIIXQBXDJMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)


![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)

![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
